molecular formula C17H9F3N4OS4 B2963135 2-methylsulfanyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine CAS No. 1286705-12-1

2-methylsulfanyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine

Cat. No.: B2963135
CAS No.: 1286705-12-1
M. Wt: 470.52
InChI Key: YWKIEDOQBLTZPU-UHFFFAOYSA-N
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Description

The compound 2-methylsulfanyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a polycyclic heteroaromatic molecule featuring a fused thiazolo-benzothiazole core with methylsulfanyl and trifluoromethoxy substituents.

Properties

IUPAC Name

2-methylsulfanyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F3N4OS4/c1-26-16-23-10-5-4-9-12(13(10)29-16)28-15(22-9)24-14-21-8-3-2-7(6-11(8)27-14)25-17(18,19)20/h2-6H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKIEDOQBLTZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=C(C=C5)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F3N4OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-methylsulfanyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methylsulfanyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in cancer cells, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Structural Features

The target compound’s fused thiazolo[4,5-g]benzothiazole system distinguishes it from simpler benzothiazole derivatives. Key analogs for comparison include:

7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine (CAS 397290-24-3)

  • Core : Same fused thiazolo-benzothiazole system.
  • Substituents : Methylsulfanyl group at position 7; lacks the trifluoromethoxy-benzothiazole moiety.
  • Molecular Formula : C₉H₇N₃S₃; Molar Mass: 253.37 g/mol .

N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine (CAS 63481-52-7)

  • Core : Single benzothiazole ring.
  • Substituents : Methylsulfanyl at position 2; methylamine at position 4.
  • Molecular Formula : C₉H₁₀N₂S₂; Molar Mass: 210.32 g/mol .

6-(Trifluoromethylsulfanyl)-1,3-benzothiazol-2-amine

  • Core : Benzothiazole with trifluoromethylsulfanyl substituent.
  • Molecular Formula : C₈H₅F₃N₂S₂ .

Physicochemical Properties

Property Target Compound 7-(Methylsulfanyl) Analog N-Methyl-2-(Methylsulfanyl) 6-(Trifluoromethylsulfanyl)
Core Structure Fused thiazolo-benzothiazole Fused thiazolo-benzothiazole Single benzothiazole Single benzothiazole
Substituents -SCH₃, -O-CF₃ -SCH₃ -SCH₃, -NHCH₃ -S-CF₃
Molecular Weight ~450–500 g/mol (estimated) 253.37 g/mol 210.32 g/mol 254.26 g/mol
Electron Effects Strongly electron-withdrawing (-O-CF₃) Moderate (-SCH₃) Moderate (-SCH₃) Strong (-S-CF₃)
Predicted pKa ~0.75 (similar to analogs) 0.75 ± 0.50 Not reported Not reported

Key Observations :

  • The fused ring system increases rigidity and planarity, favoring π-π stacking in biological targets but reducing solubility .

Biological Activity

2-methylsulfanyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C12H8F3N3O2S2C_{12}H_{8}F_{3}N_{3}O_{2}S_{2} with a molecular weight of approximately 329.34 g/mol. The presence of trifluoromethoxy and methylthio groups contributes to its unique chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC12H8F3N3O2S2
Molecular Weight329.34 g/mol
IUPAC NameThis compound
LogP3.30960

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethoxy group enhances lipophilicity, facilitating cellular membrane penetration. The benzothiazole and thiazole rings are known to participate in enzyme inhibition and receptor modulation, leading to diverse pharmacological effects.

Biological Activities

Antimicrobial Activity : Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. The compound's structural features may enhance its efficacy against various pathogens.

Anticancer Properties : Thiazolo[4,5-g][1,3]benzothiazoles have been reported to possess anticancer activity. Studies suggest that these compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Enzyme Inhibition : The compound has been explored as a potential inhibitor of specific enzymes involved in disease processes. Its interaction with active sites on enzymes can lead to the disruption of metabolic pathways critical for pathogen survival or cancer cell proliferation.

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of thiazolo-benzothiazole derivatives. The results demonstrated that these compounds could inhibit tumor growth in vitro and in vivo models by inducing cell cycle arrest and apoptosis.
  • Antimicrobial Screening : Research conducted on various benzothiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

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